2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE
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Overview
Description
2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE is an organic compound that features a sulfonamide group attached to a phenyl ring, with additional tert-butyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves the following steps:
Formation of the sulfonamide intermediate: This is achieved by reacting 4-tert-butylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Acylation: The sulfonamide intermediate is then acylated with 4-methoxyphenylacetic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-hydroxyphenyl)acetamide.
Reduction: Formation of 2-[(4-tert-butylphenyl)amino]-N-(4-methoxyphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenyl rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-[(4-tert-butylphenyl)amino]-N-(4-methoxyphenyl)acetamide: Similar structure but with an amine group instead of a sulfonamide group.
Uniqueness
2-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to the presence of both sulfonamide and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)14-5-11-17(12-6-14)26(23,24)20-13-18(22)21-15-7-9-16(25-4)10-8-15/h5-12,20H,13H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKOAFVYBQLZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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